molecular formula C16H22N2O2 B2584468 N-(1-cyanobutyl)-3-(4-ethoxyphenyl)propanamide CAS No. 1311619-54-1

N-(1-cyanobutyl)-3-(4-ethoxyphenyl)propanamide

Cat. No.: B2584468
CAS No.: 1311619-54-1
M. Wt: 274.364
InChI Key: LAXGERRXPDBCAY-UHFFFAOYSA-N
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Description

N-(1-cyanobutyl)-3-(4-ethoxyphenyl)propanamide: is an organic compound that belongs to the class of amides It is characterized by the presence of a cyanobutyl group attached to the nitrogen atom and an ethoxyphenyl group attached to the carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-cyanobutyl)-3-(4-ethoxyphenyl)propanamide typically involves the reaction of 4-ethoxybenzaldehyde with 1-cyanobutane in the presence of a suitable catalyst. The reaction proceeds through a series of steps including condensation, reduction, and amidation. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions: N-(1-cyanobutyl)-3-(4-ethoxyphenyl)propanamide can undergo various chemical reactions including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry: In chemistry, N-(1-cyanobutyl)-3-(4-ethoxyphenyl)propanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology: In biological research, this compound may be studied for its potential interactions with biological molecules and its effects on cellular processes. It can serve as a model compound for understanding the behavior of similar amides in biological systems.

Medicine: In the field of medicine, this compound may be investigated for its potential therapeutic properties. Researchers may explore its activity against specific diseases or conditions, as well as its pharmacokinetics and pharmacodynamics.

Industry: In industrial applications, this compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of N-(1-cyanobutyl)-3-(4-ethoxyphenyl)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The pathways involved can vary depending on the context of its use, such as in biological or chemical systems.

Comparison with Similar Compounds

  • N-(1-cyanobutyl)-3-(4-methoxyphenyl)propanamide
  • N-(1-cyanobutyl)-3-(4-ethoxyphenyl)butanamide
  • N-(1-cyanobutyl)-3-(4-ethoxyphenyl)pentanamide

Uniqueness: N-(1-cyanobutyl)-3-(4-ethoxyphenyl)propanamide is unique due to the presence of both the cyanobutyl and ethoxyphenyl groups, which confer specific chemical properties and reactivity

Properties

IUPAC Name

N-(1-cyanobutyl)-3-(4-ethoxyphenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2/c1-3-5-14(12-17)18-16(19)11-8-13-6-9-15(10-7-13)20-4-2/h6-7,9-10,14H,3-5,8,11H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAXGERRXPDBCAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C#N)NC(=O)CCC1=CC=C(C=C1)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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